![molecular formula C19H26N6O B5501794 (1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

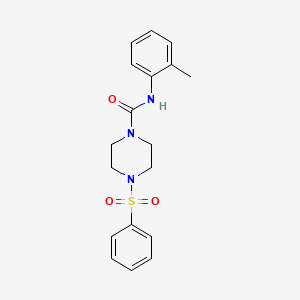

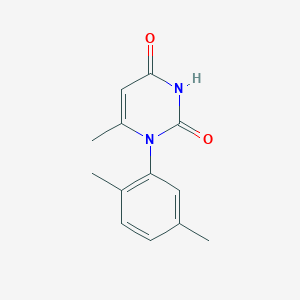

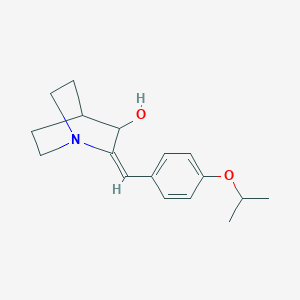

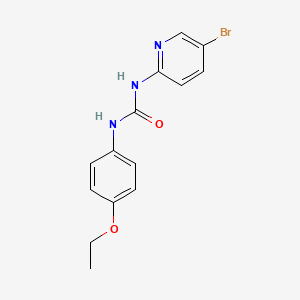

The compound "(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol" represents a complex heterocyclic structure that likely exhibits unique chemical and physical properties due to the presence of imidazole, pyrazolo[1,5-a]pyrimidine, and piperidinyl groups. These functional groups are known for their involvement in various chemical reactions and biological activities, making them of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to gradually build up the desired structure. For instance, the synthesis of related imidazole and pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods, including cyclocondensation reactions, reaction with organometallic reagents, and dehydrative cyclization techniques (Ohta et al., 1987). These methods could potentially be adapted or combined to synthesize the compound , emphasizing the need for carefully chosen reaction conditions and intermediates to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is key to understanding their chemical reactivity and physical properties. Structural features, including bond lengths, angles, and torsional angles, can be determined through X-ray crystallography, NMR spectroscopy, and computational methods such as Density Functional Theory (DFT). For related compounds, studies have provided detailed insights into their three-dimensional arrangements, highlighting the importance of specific functional groups in stabilizing the molecular structure through hydrogen bonding and π-π interactions (Gumus et al., 2018).

Chemical Reactions and Properties

The presence of imidazole, pyrazolo[1,5-a]pyrimidine, and piperidinyl groups in the compound suggests a variety of chemical reactions it could undergo. These might include nucleophilic substitutions at the imidazole and pyrazolo[1,5-a]pyrimidine rings, electrophilic additions to the piperidine nitrogen, and oxidation or reduction reactions affecting the overall molecular structure. The reactivity patterns of these functional groups have been explored in the synthesis of pharmacologically relevant compounds (Bassyouni et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The development of methods for preparing related compounds emphasizes the importance of efficient synthesis techniques. For instance, a study by Lifshits, Ostapchuk, and Brel (2015) describes a new method for the preparation of (2-aminopyridin-4-yl)methanol, highlighting the relevance of imidazo[1,2-a]pyridine fragments in pharmacology due to their bioactivity (Lifshits, Ostapchuk, & Brel, 2015). This suggests a broad interest in developing efficient synthesis pathways for compounds with imidazole and pyrazolo[1,5-a]pyrimidine fragments.

Antiviral and Antimicrobial Activities

- Saxena, Coleman, Drach, and Townsend (1990) investigated the synthesis and antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, finding that specific heterocycle and thiocarboxamide acyclic nucleoside derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990). This indicates the potential of similar compounds for antiviral applications.

Material Science and Optical Properties

- Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost emitters with large Stokes' shift, indicating applications in luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017). This research suggests the utility of related compounds in developing luminescent materials with tunable properties.

Propriétés

IUPAC Name |

(1-methylimidazol-2-yl)-[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-12-11-16(25-18(21-12)13(2)14(3)22-25)24-8-5-15(6-9-24)17(26)19-20-7-10-23(19)4/h7,10-11,15,17,26H,5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSBFVUEJFQOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)C(C4=NC=CN4C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)